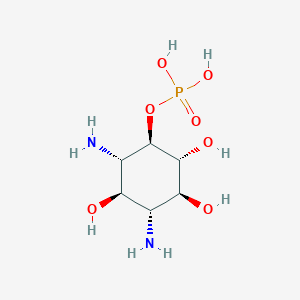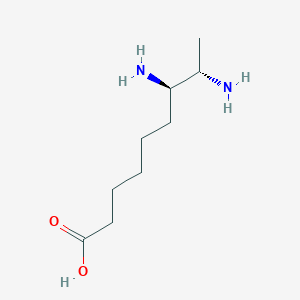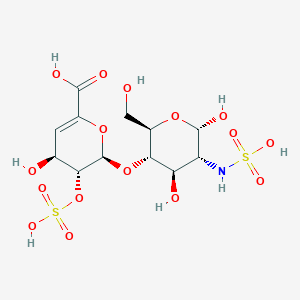
Aspidinol
概要
説明
準備方法
合成経路と反応条件: アスピジノールは、Dryopteris fragrans (L.) Schottからの抽出によって合成できます。 抽出プロセスには、エタノール、エーテル、クロロホルム、アセトンなどの溶媒の使用が含まれます . この化合物は通常、融点156-161°Cの針状またはプリズム状の結晶として得られます .
工業生産方法: アスピジノールの工業生産は、Dryopteris fragransの根茎からの大規模抽出を伴います。 植物材料は乾燥して粉砕され、続いて溶媒抽出が行われます。 次に、抽出物を結晶化によって精製して純粋なアスピジノールを得ます .
化学反応の分析
反応の種類: アスピジノールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です .
一般的な試薬と条件:
酸化: アスピジノールは、酸性または塩基性条件下で過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: アスピジノールの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して達成できます。
置換: 置換反応は、ハロゲンまたはアルキル化剤などの試薬を使用して、アスピジノールの官能基を他の基に置換することを伴います.
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたは炭化水素を生成する可能性があります .
科学的研究の応用
アスピジノールは、科学研究において幅広い応用範囲を持っています。
作用機序
アスピジノールは、主に細菌細胞のリボソーム形成を阻害することによって抗菌効果を発揮します . この阻害はタンパク質合成を阻害し、細菌細胞の死につながります。 さらに、アスピジノールはアミノ酸合成に影響を与え、病原性因子の産生を減少させ、抗菌活性をさらに高めます .
類似化合物との比較
アスピジノールは、アスピジンBB、アスピジンPB、ドライオフラギンなどのフロログルシノール誘導体群に属しています . これらの化合物は、類似の構造と生物活性を共有していますが、特定の化学的性質と作用機序が異なります。 たとえば、アスピジンBBは、細菌膜を破壊し、DNA損傷を引き起こすことが示されています . アスピジノールのリボソーム形成を阻害するユニークな能力は、他の類似化合物とは異なります .
類似化合物:
- アスピジンBB
- アスピジンPB
- ドライオフラギン
アスピジノールのユニークな性質と幅広い応用範囲は、科学研究と産業において貴重な化合物となっています。
特性
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJTYFSORWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966225 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-40-4 | |
| Record name | Aspidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















